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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)-3-(2-

methylphenyl)urea

CAS No.: 13143-21-0

Cat. No.: B083661

Get Quote

An In-Depth Technical Guide to 1-(3-
Chlorophenyl)-3-(2-methylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)-3-(2-
methylphenyl)urea, a diaryl urea compound of interest in medicinal chemistry and drug

discovery. The document details its chemical identity, synthesis, and potential as a kinase

inhibitor, offering field-proven insights for its application in research and development.

Core Chemical Identity
1.1. Chemical Identifiers

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea is a distinct chemical entity with the following

identifiers:
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Identifier Value

CAS Number 13143-21-0

Molecular Formula C₁₄H₁₃ClN₂O

IUPAC Name 1-(3-chlorophenyl)-3-(2-methylphenyl)urea

Synonyms
1-(3-chlorophenyl)-3-(o-tolyl)urea, N-(3-

chlorophenyl)-N'-(2-methylphenyl)urea

Molecular Weight 260.72 g/mol

Canonical SMILES CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl

InChI Key IDGNXQJMJWHJHE-UHFFFAOYSA-N

1.2. Physicochemical Properties (Predicted)

While extensive experimental data for this specific molecule is not readily available in the public

domain, computational predictions provide valuable insights into its physicochemical

properties.

Property Predicted Value

XlogP 3.7

Monoisotopic Mass 260.07166 Da

Polar Surface Area 41.1 Å²

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 1

Rotatable Bonds 2

Note: These values are computationally predicted and should be confirmed by experimental

analysis.

Synthesis and Manufacturing
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The synthesis of unsymmetrical diaryl ureas like 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea
is a well-established process in organic chemistry. The most common and direct method

involves the reaction of an aryl isocyanate with an arylamine.

2.1. Retrosynthetic Analysis

A logical retrosynthetic approach for this molecule involves disconnecting the urea bond,

leading to two primary starting materials: 3-chlorophenyl isocyanate and 2-methylaniline (o-

toluidine).

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea3-Chlorophenyl isocyanate + 2-Methylaniline
Urea bond disconnection

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea.

2.2. General Laboratory-Scale Synthesis Protocol

This protocol describes a general procedure for the synthesis of 1-(3-Chlorophenyl)-3-(2-
methylphenyl)urea. The causality behind the experimental choices is to ensure a clean and

efficient reaction.

Materials:

2-Methylaniline (o-toluidine)

3-Chlorophenyl isocyanate

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or

Acetonitrile)

Stirring apparatus

Reaction vessel

Purification setup (e.g., filtration apparatus, recrystallization solvents)
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Step-by-Step Methodology:

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or

argon), dissolve 2-methylaniline (1.0 equivalent) in the chosen anhydrous aprotic solvent.

The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isocyanate, which

would lead to the formation of undesired byproducts.

Addition of Isocyanate: To the stirred solution of 2-methylaniline, add 3-chlorophenyl

isocyanate (1.0 equivalent) dropwise at room temperature. A dropwise addition helps to

control any potential exotherm and ensures a homogeneous reaction mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress

can be monitored by Thin Layer Chromatography (TLC) until the starting materials are

consumed. The formation of the urea product, which is often less soluble than the starting

materials, may be observed as a precipitate.

Product Isolation: Upon completion, if a precipitate has formed, it can be collected by

filtration and washed with a small amount of cold solvent to remove any unreacted starting

materials. If the product remains in solution, the solvent can be removed under reduced

pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent or

solvent system (e.g., ethanol, or a mixture of ethyl acetate and hexanes) to yield the pure 1-
(3-Chlorophenyl)-3-(2-methylphenyl)urea.
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Figure 2: General workflow for the synthesis of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea.

Spectroscopic Characterization (Expected)
The following are the expected spectroscopic features for 1-(3-Chlorophenyl)-3-(2-
methylphenyl)urea based on its structure and data from similar compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b083661/docs?utm_src=pdf-body-img#1-3-chlorophenyl-3-2-methylphenyl-urea-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b083661/docs?utm_src=pdf-body#1-3-chlorophenyl-3-2-methylphenyl-urea-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b083661/docs?utm_src=pdf-body#1-3-chlorophenyl-3-2-methylphenyl-urea-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b083661/docs?utm_src=pdf-body#1-3-chlorophenyl-3-2-methylphenyl-urea-cas-number-and-chemical-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.1. ¹H NMR Spectroscopy

Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the 3-

chlorophenyl ring and the 2-methylphenyl ring will exhibit distinct splitting patterns

characteristic of their substitution.

Amine Protons (NH): Two broad singlets are expected in the range of δ 8.0-9.5 ppm,

corresponding to the two N-H protons of the urea linkage. These signals would be

exchangeable with D₂O.

Methyl Protons (CH₃): A singlet at approximately δ 2.3 ppm, corresponding to the methyl

group on the tolyl ring.

3.2. ¹³C NMR Spectroscopy

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 152-155 ppm.

Aromatic Carbons: Multiple signals in the aromatic region (δ 115-140 ppm). The number of

signals will depend on the symmetry of the molecule.

Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 17-20 ppm.

3.3. Infrared (IR) Spectroscopy

N-H Stretching: Two bands in the region of 3300-3400 cm⁻¹, corresponding to the symmetric

and asymmetric stretching of the N-H bonds in the urea moiety.

C=O Stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹.

N-H Bending (Amide II band): An absorption band around 1550-1600 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

3.4. Mass Spectrometry
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Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of

the compound (260.07). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be

observable for the molecular ion peak and any chlorine-containing fragments, with a

characteristic M+2 peak.

Role in Drug Discovery and Development
Diaryl urea derivatives are a significant class of compounds in medicinal chemistry, with several

approved drugs and numerous candidates in clinical development.[1] Their prominence stems

from the ability of the urea functional group to form key hydrogen bonds with biological targets.

[1]

4.1. Kinase Inhibition: A Primary Mechanism of Action

The diaryl urea scaffold is a well-established pharmacophore in the design of kinase inhibitors.

[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their

dysregulation is a hallmark of many diseases, including cancer. Diaryl ureas often act as

"hinge-binders," forming hydrogen bonds with the hinge region of the kinase active site, a

critical interaction for potent inhibition.

1-(3-Chlorophenyl)-3-
(2-methylphenyl)urea
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(Hinge Region)

Binds to hinge region

Substrate Phosphorylation

Catalyzes

ATP

Competitive Inhibition

Substrate Protein

Downstream Signaling
(e.g., Proliferation, Survival)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.hilarispublisher.com/open-access/role-of-aryl-urea-containing-compounds-in-medicinal-chemistry-2161-0444-1000305.pdf
https://www.hilarispublisher.com/open-access/role-of-aryl-urea-containing-compounds-in-medicinal-chemistry-2161-0444-1000305.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7232929/
https://www.mdpi.com/1420-3049/24/11/2108
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 3: Proposed mechanism of action of diaryl ureas as kinase inhibitors.

4.2. Potential as an Anticancer Agent

Given its structural similarity to known kinase inhibitors, 1-(3-Chlorophenyl)-3-(2-
methylphenyl)urea is a compound of interest for anticancer drug discovery. Many diaryl urea

derivatives have shown efficacy against a range of cancers by targeting key signaling pathways

involved in tumor growth and proliferation.[4]

4.3. Structure-Activity Relationship (SAR) Insights

The substitution pattern on the two phenyl rings of the diaryl urea scaffold is critical for

determining the potency and selectivity of kinase inhibition. The 3-chloro and 2-methyl

substitutions in the title compound are likely to influence its binding affinity and pharmacokinetic

properties. Further research would be necessary to elucidate the specific structure-activity

relationships for this molecule and its analogs.

Conclusion and Future Directions
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea is a readily synthesizable diaryl urea with

potential applications in drug discovery, particularly in the field of oncology. This guide has

provided a comprehensive overview of its chemical identity, a general synthesis protocol, and

its likely mechanism of action based on the established pharmacology of the diaryl urea class

of compounds.

Future research should focus on the following areas:

Detailed Experimental Characterization: A thorough experimental investigation of the

physicochemical properties and comprehensive spectroscopic analysis of the pure

compound is warranted.

Biological Evaluation: In vitro screening against a panel of kinases would be the next logical

step to identify its primary biological targets. Subsequent cellular assays would be necessary

to determine its antiproliferative activity and mechanism of action in relevant cancer cell

lines.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b083661/docs?utm_src=pdf-body-img#1-3-chlorophenyl-3-2-methylphenyl-urea-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b083661/docs?utm_src=pdf-body#1-3-chlorophenyl-3-2-methylphenyl-urea-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b083661/docs?utm_src=pdf-body#1-3-chlorophenyl-3-2-methylphenyl-urea-cas-number-and-chemical-identifiers
https://pmc.ncbi.nlm.nih.gov/articles/PMC3009072/
https://www.benchchem.com/product/b083661/docs?utm_src=pdf-body#1-3-chlorophenyl-3-2-methylphenyl-urea-cas-number-and-chemical-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lead Optimization: Should promising activity be identified, a medicinal chemistry program

focused on optimizing the structure to improve potency, selectivity, and pharmacokinetic

properties could be initiated.

This technical guide serves as a foundational resource for researchers and drug development

professionals interested in exploring the potential of 1-(3-Chlorophenyl)-3-(2-
methylphenyl)urea as a novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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